molecular formula C16H25IO2Sn B14441357 Stannane, (o-iodobenzoyloxy)tripropyl- CAS No. 73927-94-3

Stannane, (o-iodobenzoyloxy)tripropyl-

Cat. No.: B14441357
CAS No.: 73927-94-3
M. Wt: 495.0 g/mol
InChI Key: LPPISTGAAVWTTK-UHFFFAOYSA-M
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Description

"Stannane, (o-iodobenzoyloxy)tripropyl-" is an organotin compound with the molecular formula C₁₈H₂₇IO₃Sn (inferred from substituents). Its structure consists of a tin atom bonded to three propyl groups and an o-iodobenzoyloxy substituent. Organotin compounds are widely used in catalysis, polymer stabilization, and biocides, though their applications depend heavily on substituent effects.

Properties

CAS No.

73927-94-3

Molecular Formula

C16H25IO2Sn

Molecular Weight

495.0 g/mol

IUPAC Name

tripropylstannyl 2-iodobenzoate

InChI

InChI=1S/C7H5IO2.3C3H7.Sn/c8-6-4-2-1-3-5(6)7(9)10;3*1-3-2;/h1-4H,(H,9,10);3*1,3H2,2H3;/q;;;;+1/p-1

InChI Key

LPPISTGAAVWTTK-UHFFFAOYSA-M

Canonical SMILES

CCC[Sn](CCC)(CCC)OC(=O)C1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Stannane, (o-iodobenzoyloxy)tripropyl- typically involves the reaction of tripropyltin chloride with o-iodobenzoic acid in the presence of a base such as triethylamine. The reaction proceeds through the formation of an ester linkage between the tin atom and the o-iodobenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

Stannane, (o-iodobenzoyloxy)tripropyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form tin oxides.

    Reduction: It can be reduced to form lower oxidation state tin compounds.

    Substitution: The o-iodobenzoyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of functionalized organotin compounds.

Scientific Research Applications

Stannane, (o-iodobenzoyloxy)tripropyl- has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in coupling reactions such as the Stille coupling, which forms carbon-carbon bonds.

    Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Organotin compounds have been investigated for their potential use in anticancer therapies due to their ability to interact with biological macromolecules.

    Industry: It is used in the production of polymers and other materials where organotin compounds serve as catalysts or stabilizers.

Mechanism of Action

The mechanism of action of Stannane, (o-iodobenzoyloxy)tripropyl- involves its ability to form reactive intermediates, such as radicals or organotin species, which can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reaction context. For example, in coupling reactions, the compound may facilitate the formation of carbon-carbon bonds through the generation of organotin intermediates.

Comparison with Similar Compounds

Comparison with Similar Organotin Compounds

The following table summarizes key structural, physical, and functional differences between "Stannane, (o-iodobenzoyloxy)tripropyl-" and related compounds:

Compound Molecular Formula Substituents Molecular Weight Key Properties Applications
Stannane, (o-iodobenzoyloxy)tripropyl- C₁₈H₂₇IO₃Sn Tripropyl, o-iodobenzoyloxy ~529.1 (calculated) High molecular weight; iodine may enhance photolytic/electrophilic reactivity Potential catalyst or radiopharmaceutical
Trimethylpropylstannane C₆H₁₆Sn Trimethyl, propyl 206.9 Low polarity; volatile (gas-phase ionization data available) Reference standard in mass spectrometry
Hydroxytriphenylstannane C₁₈H₁₆OSn Triphenyl, hydroxyl 367.0 Insoluble in water; 0 mmHg vapor pressure at 20°C Biocide, fungicide
Tributyl (lauroyloxy)stannane C₂₄H₄₈O₂Sn Tributyl, lauroyloxy (C₁₂) 521.3 Lipophilic; used in polymer stabilization PVC heat stabilizer
Tributyl (methacryloyloxy)stannane C₁₇H₃₂O₃Sn Tributyl, methacryloyloxy 403.1 Reactive acrylate group; moderate solubility in organic solvents Co-monomer in polymer synthesis

Key Observations:

Compared to lauroyloxy (C₁₂ chain) or methacryloyloxy groups, the iodine in the target compound may facilitate applications in cross-coupling reactions or photoredox catalysis .

Physical Properties :

  • The calculated molecular weight (~529.1) is significantly higher than tributyl derivatives (e.g., 403.1 for methacryloyloxy), which could reduce volatility and increase persistence in environmental matrices .
  • Water solubility is likely low, similar to hydroxytriphenylstannane (insoluble) and tributyl derivatives .

Toxicity and Hazards :

  • While toxicity data for the target compound is absent, hydroxytriphenylstannane is classified as hazardous due to its biocidal activity . Tributyltin compounds are also highly toxic to aquatic life, suggesting that the tripropyl and iodine substituents in the target compound may alter its environmental impact .

Research Findings and Limitations

  • Synthetic Utility: The iodine atom in the o-iodobenzoyloxy group could enable Suzuki-Miyaura or Stille coupling reactions, though direct evidence is lacking. Tributyltin analogs are known for transmetallation reactivity, but steric hindrance in the target compound may limit this .
  • Stability: Organotin compounds with bulky substituents (e.g., triphenyl or iodobenzoyloxy) exhibit greater thermal stability than alkyl derivatives, as seen in hydroxytriphenylstannane .
  • Data Gaps: No experimental data on ionization energy, solubility, or spectroscopic profiles for "Stannane, (o-iodobenzoyloxy)tripropyl-" is available in the provided evidence. Comparisons rely on structural analogs and inferred trends .

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